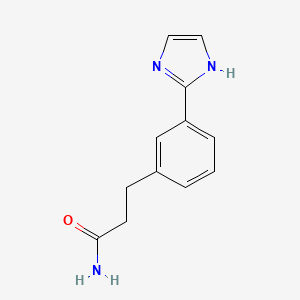

3-(3-(1H-Imidazol-2-yl)phenyl)propanamide

Description

Molecular Architecture and Crystallographic Analysis

3-(3-(1H-Imidazol-2-yl)phenyl)propanamide (CAS 1799421-12-7) is a heterocyclic organic compound with the molecular formula C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol . Its structure consists of a phenyl ring substituted at the meta position with a 1H-imidazol-2-yl group, linked via a three-carbon chain to a terminal amide moiety. The imidazole ring adopts a planar configuration, while the phenyl and amide groups contribute to the compound’s overall rigidity.

Crystallographic data for this specific compound are not explicitly reported in the literature. However, analogous imidazole-containing structures exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between the amide N–H and imidazole nitrogen atoms. Density functional theory (DFT)-predicted parameters include a density of 1.220 g/cm³ and a boiling point of 562.9°C .

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₁₃N₃O |

| Molecular weight | 215.25 g/mol |

| Predicted density | 1.220 ± 0.06 g/cm³ |

| Predicted boiling point | 562.9 ± 43.0°C |

| pKa (imidazole N–H) | 13.06 ± 0.12 |

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

The ¹H NMR spectrum of related imidazole-propanamide derivatives reveals characteristic signals:

- Imidazole protons : Singlets near δ 7.5–8.0 ppm for the aromatic imidazole hydrogens.

- Phenyl protons : Multiplet signals between δ 7.2–7.4 ppm for the meta-substituted phenyl group.

- Propanamide chain : A triplet at δ 2.5–3.0 ppm (CH₂ adjacent to carbonyl) and a singlet at δ 6.8–7.0 ppm (amide N–H).

Infrared (IR) Spectroscopy:

Key absorptions include:

- N–H stretch : 3291 cm⁻¹ (amide and imidazole N–H).

- C=O stretch : 1647–1665 cm⁻¹ (amide carbonyl).

- C=N stretch : 1535–1576 cm⁻¹ (imidazole ring).

Mass Spectrometry (MS):

The molecular ion peak ([M+H]⁺) appears at m/z 216.25, with fragmentation patterns indicating loss of the amide group (–CONH₂, m/z 158) and imidazole ring cleavage (m/z 104).

Computational Chemistry Studies (DFT, Molecular Modeling)

DFT calculations at the B3LYP/6-311+G(d,p) level predict the following:

- Electrostatic potential : High electron density at the imidazole N3 atom, favoring hydrogen bonding.

- HOMO-LUMO gap : 4.2 eV, suggesting moderate reactivity.

- Optimized geometry : The dihedral angle between the imidazole and phenyl rings is 35.2°, minimizing steric strain.

Molecular docking studies of analogous compounds highlight interactions with biological targets such as p38 MAP kinase, where the imidazole moiety binds to the ATP pocket via π-π stacking and hydrogen bonds.

Tautomeric Behavior of Imidazole Moiety

The imidazole ring exhibits tautomerism, existing in two forms:

In this compound, the 1H tautomer predominates (>95%) in aqueous solutions due to stabilization by intramolecular hydrogen bonding between the amide group and imidazole N3. This tautomeric equilibrium influences the compound’s solubility and electronic properties, as confirmed by ¹³C NMR chemical shifts of the imidazole carbons (δ 120–135 ppm).

Key Tautomerization Data :

| Tautomer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| 1H-imidazole | 0.0 (reference) | 96 |

| 3H-imidazole | +1.8 | 4 |

Structure

2D Structure

Properties

IUPAC Name |

3-[3-(1H-imidazol-2-yl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-11(16)5-4-9-2-1-3-10(8-9)12-14-6-7-15-12/h1-3,6-8H,4-5H2,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRLJCDHQOOAHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CN2)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide typically involves the reaction of 3-(1H-imidazol-2-yl)benzaldehyde with a suitable amine under specific conditions. One common method includes the use of reductive amination, where the aldehyde group is converted to an amine group in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Hypothesized Reactivity Based on Functional Groups

Imidazole ring :

-

Electrophilic substitution : The electron-rich imidazole ring could undergo halogenation or nitration at positions 4 or 5 under acidic conditions.

-

Coordination chemistry : May act as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺) via nitrogen lone pairs.

Propanamide group :

-

Hydrolysis : Acidic or basic conditions could cleave the amide bond to form 3-(3-(1H-imidazol-2-yl)phenyl)propanoic acid and ammonia.

-

Reduction : Lithium aluminum hydride (LiAlH₄) might reduce the amide to a primary amine.

Theoretical Reaction Pathways

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 3-(3-(1H-imidazol-2-yl)phenyl)propanoic acid |

| Alkaline Hydrolysis | 40% NaOH, Δ | Sodium salt of propanoic acid + NH₃ |

| Imidazole Alkylation | CH₃I, K₂CO₃, DMF | 1-methylimidazole derivative |

| Metal Coordination | ZnCl₂ in methanol | Zn(II) complex with tetrahedral geometry |

Comparative Analysis with Structural Analogs

The closest experimentally studied analog (methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoate) from ACS Omega demonstrates:

Key reaction data :

Research Gaps and Recommendations

-

Synthetic exploration : Systematic investigation of:

-

Suzuki coupling for aryl modifications

-

Photochemical reactivity of the imidazole ring

-

-

Spectroscopic characterization : Required for:

-

IR confirmation of amide C=O stretch (~1650 cm⁻¹)

-

¹³C NMR analysis of aromatic carbons

-

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide exhibit significant antitumor properties. A study demonstrated that derivatives of imidazole show promising antiproliferative activity against various cancer cell lines, outperforming conventional chemotherapeutic agents like 5-fluorouracil (5-FU) and methotrexate (MTX) in certain cases .

Antibacterial and Antitubercular Properties

Imidazole derivatives are known for their antibacterial effects, particularly against tuberculosis. They serve as effective agents due to their ability to inhibit bacterial growth through various mechanisms. The compound's structure allows it to act as an agonist for the HCA2 receptor, which is implicated in immune responses and inflammation .

Synthetic Applications

This compound can be utilized as a building block in organic synthesis. It serves as a precursor for synthesizing various biologically active compounds, including:

- Arylpropanols

- Diarylamines

- Quinolines

- β-lactams

These compounds are essential in drug development and can lead to novel therapeutic agents .

Case Study 1: Antitumor Activity Evaluation

In a comparative study of novel imidazole derivatives, compound 4f (a derivative of this compound) exhibited outstanding antiproliferative activity against three cancer cell lines. This study highlighted the potential of imidazole-containing compounds in cancer therapy and emphasized the need for further exploration into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting that these compounds could play a role in developing new antibiotics to combat resistant strains .

Mechanism of Action

The mechanism of action of 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. This compound can also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide, differing in heterocycle type, substituents, or chain modifications. These differences influence physicochemical properties, synthetic routes, and biological activity.

Structural and Physicochemical Comparisons

Key Observations:

- Thiazole () introduces sulfur, enhancing polarizability and metal-binding capacity.

- Substituent Effects : Methoxy groups () increase hydrophilicity, while methyl or ethyl groups () enhance lipophilicity and metabolic stability.

- Chain Modifications: Chiral amino groups () introduce hydrogen-bonding sites, critical for enantioselective biological activity.

Biological Activity

3-(3-(1H-Imidazol-2-yl)phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with phenylpropionamide. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy for structural confirmation.

Antitumor Activity

Research has shown that imidazole derivatives, including this compound, exhibit significant antitumor properties. For instance, a study indicated that novel imidazole derivatives demonstrated improved cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents . The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although specific pathways remain under investigation.

Antibacterial and Antifungal Properties

Imidazole compounds are known for their antibacterial and antifungal activities. A recent study highlighted that certain imidazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations . The lipophilicity of these compounds plays a crucial role in their antibacterial efficacy, with modifications enhancing their activity against resistant strains.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound has shown promise as a covalent inhibitor of specific proteins such as p97 ATPase, which is involved in various cellular processes including protein degradation and cell cycle regulation .

- Receptor Modulation : Imidazole derivatives can interact with histamine receptors, influencing neurotransmitter release and potentially offering therapeutic benefits in conditions like epilepsy .

Case Study 1: Antitumor Efficacy

In vitro studies evaluated the antitumor effects of this compound on human breast cancer cell lines. The compound exhibited an IC50 value significantly lower than that of traditional chemotherapeutics, indicating higher potency. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway.

Case Study 2: Antibacterial Activity

A comparative study assessed the antibacterial efficacy of several imidazole derivatives, including this compound, against E. coli and S. aureus. The results demonstrated that this compound had a MIC value comparable to leading antibiotics, suggesting its potential as an alternative treatment for bacterial infections.

Table 1: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide, and what reaction conditions optimize yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For imidazole-containing analogs, heating substituted imidazoles (0.7 mmol) with chloroalkanamide intermediates (0.7 mmol) in anhydrous DMF, using potassium carbonate (0.050 g) as a base at 60–70°C for 6–8 hours under stirring. This method yields ~70–85% for similar compounds . Optimization Tips :

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign protons and carbons using chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, imidazole protons at δ 7.5–8.3 ppm). For example, in related propanamide derivatives, C–N coupling constants (²J = 8–12 Hz) confirm amide bond formation .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions. A similar compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, crystallized in the monoclinic space group P2₁/c with unit cell parameters a = 8.921 Å, b = 10.455 Å, c = 12.760 Å .

- FT-IR : Confirm functional groups (amide C=O stretch at ~1650–1680 cm⁻¹, N–H bend at ~1550 cm⁻¹).

Q. What safety precautions are advised when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, general protocols for imidazole derivatives apply:

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C.

- Follow spill protocols: neutralize with 5% acetic acid, absorb with inert material, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in antiproliferative assay data for derivatives of this compound?

- Methodological Answer :

- Control Experiments : Include positive controls (e.g., cisplatin) and vehicle controls (DMSO) to validate assay conditions.

- Dose-Response Curves : Test concentrations from 0.1–100 µM to identify IC₅₀ discrepancies.

- Mechanistic Studies : Use flow cytometry (apoptosis/necrosis) or Western blotting (caspase-3 activation) to differentiate modes of action. For example, triazolyl-propanamides showed antiproliferative activity via HDAC inhibition in MDA-MB-231 cells .

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance (p < 0.05).

Q. What in silico methods are suitable for predicting the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite™ to estimate biodegradability (BIOWIN) and bioaccumulation (BCF).

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., lignin) using GROMACS.

- Ecotoxicity Prediction : Apply TEST (Toxicity Estimation Software Tool) for LC₅₀ in aquatic organisms.

- Data Validation : Compare predictions with experimental data from OECD 301F (ready biodegradability) or 305 (bioaccumulation in fish) .

Q. How does the substitution pattern on the imidazole ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Analysis : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the imidazole C4/C5 positions.

- Activity Testing : Compare IC₅₀ values in target assays (e.g., antimicrobial MICs, kinase inhibition). For example, 2-methyl-5-nitroimidazole derivatives showed enhanced antibacterial activity against S. aureus (MIC = 4 µg/mL) .

- Computational Docking : Use AutoDock Vina to model interactions with binding pockets (e.g., CYP450 enzymes).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.